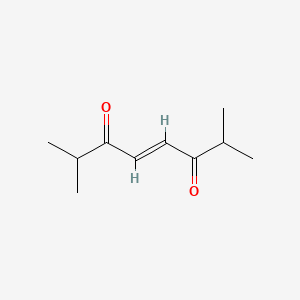
2,7-Dimethyl-4-octene-3,6-dione
Descripción general
Descripción
2,7-Dimethyl-4-octene-3,6-dione is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dimethyl-4-octene-3,6-dione are not fully detailed in the search results. It is known that the compound has a molecular weight of 168.23 g/mol .Aplicaciones Científicas De Investigación
Inhibition Performances in Corrosion Protection
One of the significant applications of compounds related to 2,7-Dimethyl-4-octene-3,6-dione is in corrosion inhibition. A study by Chafiq et al. (2020) explored the effectiveness of two compounds, closely related to 2,7-Dimethyl-4-octene-3,6-dione, as inhibitors for mild steel corrosion in acidic solutions. They demonstrated that these compounds could effectively inhibit corrosion, which is a vital aspect of protecting industrial materials (Chafiq et al., 2020).
Catalytic Applications
Another area of application is in catalysis, particularly in palladium-catalyzed reactions. Qian, Pei, and Widenhoefer (2005) conducted a study on the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, which are structurally similar to 2,7-Dimethyl-4-octene-3,6-dione. This research highlights the compound's potential role in facilitating complex chemical reactions (Qian, Pei, & Widenhoefer, 2005).
Material Chemistry and Synthesis
2,7-Dimethyl-4-octene-3,6-dione and its derivatives find application in material chemistry and synthesis. A study by Fitzpatrick, Milner, and White (1982) focused on synthesizing a closely related compound, 2,2,7,7-Tetramethyl-4-Octene-3,6-dione, which is a valuable synthetic intermediate. Their work underscores the importance of such compounds in creating various materials and chemicals (Fitzpatrick, Milner, & White, 1982).
Pharmaceutical and Biomedical Research
While avoiding specifics on drug use and dosage, it's worth noting that compounds structurally similar to 2,7-Dimethyl-4-octene-3,6-dione have been studied for potential pharmaceutical applications. For instance, Kudryavtsev (2010) researched the synthesis of compounds with a similar structure for their potential in inhibiting thrombin, indicating a possible role in therapeutic developments (Kudryavtsev, 2010).
Propiedades
IUPAC Name |
(E)-2,7-dimethyloct-4-ene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPCVFUWAFVTHX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=CC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-4-octene-3,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




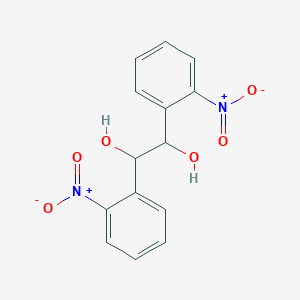
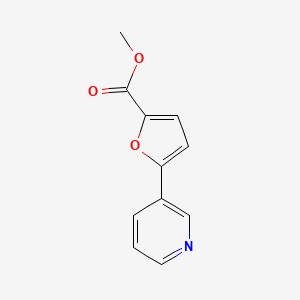
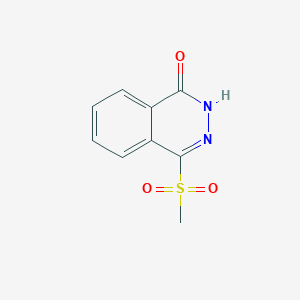
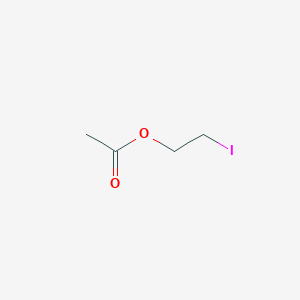
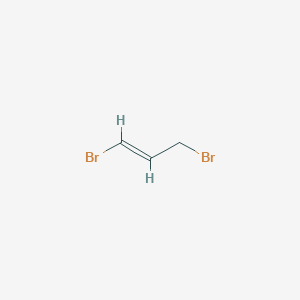
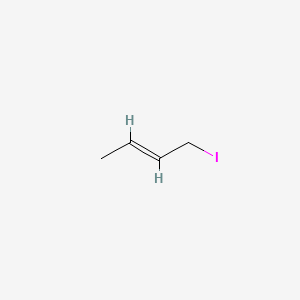
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-5-(4-bromophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275554.png)
![(E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275555.png)
![(E)-2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275580.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275582.png)
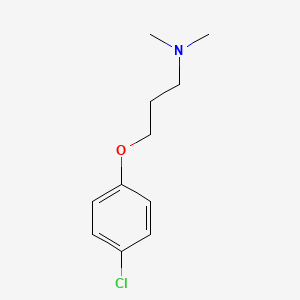
![N-[4-[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B3275597.png)
